Synthesis of 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid: This could be achieved through a reaction of a suitable phenylpyrrolidinone derivative with hydrazine hydrate, followed by cyclization with carbon disulfide and potassium hydroxide [].
Formation of the cinnamamide moiety: This could involve the conversion of the carboxylic acid to an activated form, such as an acyl chloride, followed by reaction with cinnamyl amine. []
7.1. Antimicrobial Agents: Several 1,3,4-oxadiazole derivatives have shown promising activity against a range of bacteria and fungi [, , , , , , ]. This suggests that N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide, with its unique structural features, could potentially act as a novel antimicrobial agent.
7.2. Anti-inflammatory Agents: The 1,3,4-oxadiazole ring is a recognized pharmacophore for anti-inflammatory activity []. The presence of this ring, along with the phenylpyrrolidinone group in N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide, suggests its potential as an anti-inflammatory agent.
7.3. Analgesic Agents: Some 1,3,4-oxadiazole derivatives have exhibited analgesic activity, suggesting their potential in pain management [, , ]. Further investigation could determine if N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide shares this property.
7.4. Anticancer Agents: Research suggests that some 1,3,4-oxadiazole derivatives possess anticancer activity [, ]. The presence of the cinnamamide moiety in N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide, known for its potential in anticancer drug development, further supports its potential in this area.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7